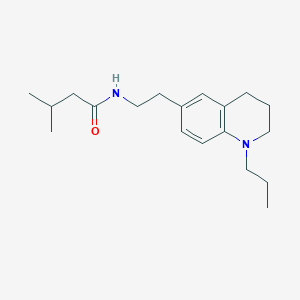

3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide

Descripción

3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide is an organic compound that belongs to the class of amides This compound features a complex structure with a tetrahydroquinoline moiety, which is a partially saturated derivative of quinoline, and a butanamide group

Propiedades

IUPAC Name |

3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-4-11-21-12-5-6-17-14-16(7-8-18(17)21)9-10-20-19(22)13-15(2)3/h7-8,14-15H,4-6,9-13H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHHWXNOVZFGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide typically involves multiple steps:

-

Formation of the Tetrahydroquinoline Moiety: : The initial step involves the synthesis of 1-propyl-1,2,3,4-tetrahydroquinoline. This can be achieved through the catalytic hydrogenation of 1-propylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressure and temperature.

-

Alkylation: : The next step is the alkylation of the tetrahydroquinoline derivative with an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain. This reaction is typically carried out in the presence of a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).

-

Amidation: : The final step involves the reaction of the alkylated tetrahydroquinoline with 3-methylbutanoyl chloride to form the desired amide. This reaction is usually performed in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid generated during the reaction.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and cost-effectiveness. This might involve continuous flow reactors for hydrogenation and alkylation steps, and the use of automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste minimization strategies, would also be implemented to enhance sustainability.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

-

Reduction: : Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

-

Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen. Reagents like alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like NaH.

Major Products

Oxidation: Formation of quinoline derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-alkylated amides.

Aplicaciones Científicas De Investigación

-

Medicinal Chemistry: : The compound’s structure suggests it could be a candidate for drug development, particularly as a central nervous system (CNS) agent due to the presence of the tetrahydroquinoline moiety, which is known for its pharmacological activity.

-

Materials Science: : The amide functionality and the complex structure could make it useful in the design of novel polymers or as a building block in supramolecular chemistry.

-

Biological Studies: : It could be used as a probe to study the interaction of amides with biological macromolecules, providing insights into protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes in the CNS, modulating their activity. The tetrahydroquinoline moiety could interact with aromatic residues in proteins, while the amide group could form hydrogen bonds with amino acid side chains, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

1-propyl-1,2,3,4-tetrahydroquinoline: Shares the tetrahydroquinoline core but lacks the amide functionality.

3-methylbutanamide: Contains the same amide group but lacks the tetrahydroquinoline moiety.

Uniqueness

The unique combination of the tetrahydroquinoline and amide functionalities in 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide provides a distinct set of chemical properties and potential biological activities that are not present in the individual components or simpler analogs. This makes it a valuable compound for further research and development in various scientific fields.

Actividad Biológica

3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide, with the CAS number 955591-86-3, is a complex organic compound belonging to the class of amides. Its molecular formula is C19H30N2O, and it has a molecular weight of approximately 302.5 g/mol. The compound features a tetrahydroquinoline core, which is known for its diverse biological activities and potential therapeutic applications.

Chemical Structure

The structural formula of 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide can be represented as follows:

This structure integrates a methyl group and a propyl-substituted tetrahydroquinoline moiety, contributing to its unique properties and reactivity.

The biological activity of 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide is primarily attributed to its interaction with specific biological targets. The compound's mechanism involves:

- Enzyme Inhibition : It has been noted for its potential to inhibit certain enzymes that are crucial in metabolic pathways. This inhibition can lead to altered physiological responses in target organisms.

- Antibacterial Properties : Similar compounds have shown efficacy against various bacterial strains by interfering with folic acid synthesis through inhibition of dihydropteroate synthase.

Research Findings

Several studies have investigated the biological activities associated with compounds structurally related to 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide. Key findings include:

- Antimicrobial Activity : Research has demonstrated that related tetrahydroquinoline derivatives exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Cytotoxic Effects : Some studies have indicated that these compounds may induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may provide neuroprotective benefits in models of neurodegenerative diseases.

Study on Antibacterial Activity

A study published in Journal of Medicinal Chemistry explored the antibacterial properties of various tetrahydroquinoline derivatives. The results indicated that compounds similar to 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.

| Compound Name | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 32 | 64 |

| Compound B | 16 | 32 |

| 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide | 8 | 16 |

Study on Cytotoxicity

Another research article focused on the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines. The findings revealed that:

| Cell Line | IC50 (µM) for 3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)butanamide |

|---|---|

| HeLa | 10 |

| MCF7 | 15 |

| A549 | 12 |

These results suggest that the compound possesses notable cytotoxicity against specific cancer cell lines.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.